
Indobufen
Descripción general
Descripción
Indobufen is a platelet aggregation inhibitor . It acts as a reversible cyclooxygenase inhibitor . It is used to prevent coronary and peripheral artery occlusion .
Molecular Structure Analysis
The molecular formula of Indobufen is C18H17NO3 . The molecular weight is 295.34 . The InChI string representation of its structure isInChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) . Chemical Reactions Analysis
Indobufen is a reversible platelet aggregation inhibitor . It acts by inhibiting the platelet cyclooxygenase enzyme, thereby suppressing thromboxane synthesis .Physical And Chemical Properties Analysis
Indobufen has a molecular weight of 295.34 and a molecular formula of C18H17NO3 . Its density is predicted to be 1.275±0.06 g/cm3 . The melting point is 182-184°C and the boiling point is predicted to be 518.1±50.0 °C . The flash point is 267.1°C .Aplicaciones Científicas De Investigación
Antiplatelet Therapy
Indobufen is recognized as a new generation antiplatelet drug, playing a significant role in the prophylactic treatment of ischemic cardiovascular and cerebrovascular diseases .
Anticoagulant Activity
Research has explored Indobufen’s impact on platelet factors and clotting factors, examining its functions in intrinsic and extrinsic coagulation systems. It also compares the anti-thrombotic effects of Indobufen with other anticoagulants .
Fibrinolysis System Effects
Studies have investigated Indobufen’s effect on the fibrinolysis system, using models to compare its thrombus inhibition rate against common anticoagulants like warfarin sodium, rivaroxaban, and dabigatran .
Aspirin Intolerance Management
Indobufen is widely used in East Asia for patients who are intolerant to aspirin. The OPTION trial assessed the performance of Indobufen-based dual antiplatelet therapy (DAPT) after percutaneous coronary intervention (PCI) .
Gastrointestinal Safety
Compared to aspirin, long-term oral administration of Indobufen is associated with a lower risk of gastrointestinal symptoms, such as ulcers .
Vascular Relaxation
Indobufen possesses vasodilatory properties which contribute to its therapeutic effects .
Inhibition of Monocyte Tissue Factor
It has been noted that Indobufen can inhibit monocyte tissue factor, which plays a role in coagulation .
Renal Fibrosis Reduction
Indobufen has been reported to reduce renal fibrosis and alleviate proteinuria, which is beneficial for kidney health .
Mecanismo De Acción
Target of Action
Indobufen primarily targets the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of thromboxane , a compound that promotes platelet aggregation and vasoconstriction .
Mode of Action
Indobufen acts by reversibly inhibiting the COX enzyme . This inhibition suppresses the synthesis of thromboxane, thereby reducing platelet aggregation . The reversible nature of this inhibition allows for control over the extent of anticoagulation, providing a safety advantage over irreversible inhibitors.
Biochemical Pathways
The primary biochemical pathway affected by Indobufen is the thromboxane synthesis pathway . By inhibiting the COX enzyme, Indobufen prevents the conversion of arachidonic acid to thromboxane, a key step in platelet aggregation . This results in reduced platelet aggregation and a lower risk of thrombus formation .
Pharmacokinetics
As a small molecule drug, it is expected to have good bioavailability and distribution throughout the body
Result of Action
The molecular effect of Indobufen’s action is the reduction of thromboxane synthesis, leading to decreased platelet aggregation . At the cellular level, this results in a lower likelihood of clot formation, reducing the risk of thromboembolic events such as stroke or myocardial infarction .
Action Environment
The action of Indobufen can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and safety . Additionally, patient-specific factors such as age, health status, and genetic factors can also influence the drug’s action.
Safety and Hazards
Indobufen should be handled with care to avoid contact with skin and eyes . Dust formation and breathing in mist, gas, or vapors should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXAULLCROVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057789 | |
| Record name | Indobufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indobufen | |
CAS RN |
63610-08-2 | |
| Record name | Indobufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63610-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indobufen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indobufen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indobufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indobufen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOBUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Indobufen exert its antiplatelet effect?
A1: Indobufen functions as a reversible inhibitor of the cyclooxygenase enzyme (COX), primarily targeting COX-1. [, , , , ] This enzyme is crucial for the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet activator and vasoconstrictor. By inhibiting COX-1, Indobufen effectively reduces TXA2 production, thus impeding platelet aggregation. [, , , ]
Q2: Is the inhibition of COX by Indobufen reversible?
A2: Yes, unlike aspirin, which irreversibly inhibits COX, Indobufen's inhibitory effect on COX is reversible. [, , , ] This characteristic translates to a shorter duration of action and potentially a lower risk of bleeding complications. [, ]
Q3: Does Indobufen affect Prostacyclin production?
A3: Research suggests that Indobufen might have a lesser impact on prostacyclin production compared to aspirin. [] Prostacyclin, produced by endothelial cells, counteracts TXA2 by inhibiting platelet aggregation and promoting vasodilation. Maintaining a balance between TXA2 and prostacyclin is vital for healthy vascular function.
Q4: Does Indobufen impact platelet aggregation induced by agents other than TXA2?
A4: Yes, while Indobufen primarily targets the TXA2 pathway, studies show it can also inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) and collagen, particularly at higher concentrations. [, , , ]
Q5: What is the absorption profile of Indobufen?
A5: Indobufen demonstrates complete absorption after oral administration, reaching peak plasma concentrations within 1 to 4 hours. []
Q6: How is Indobufen metabolized and excreted?
A6: Indobufen undergoes metabolism primarily in the liver, forming glucuronide conjugates. Excretion occurs mainly through the kidneys, with both unchanged drug and metabolites present in the urine. []
Q7: Does age influence the pharmacokinetics of Indobufen?
A7: Elderly patients may exhibit reduced clearance of Indobufen compared to younger individuals, likely due to age-related decline in renal function. This highlights the importance of dose adjustments in older populations. []
Q8: Does Indobufen interact with other drugs?
A8: Studies indicate potential drug interactions between Indobufen and other medications. For instance, Indobufen may interact with glipizide, a sulfonylurea drug used to treat type 2 diabetes, potentially increasing glipizide concentrations and enhancing its blood glucose-lowering effect. [] This emphasizes the need for careful consideration of potential drug interactions in clinical practice.
Q9: Has Indobufen demonstrated efficacy in preclinical models of thrombosis?
A9: Yes, Indobufen has exhibited antithrombotic effects in various animal models. For example, it significantly prolonged survival time in a mouse model of pulmonary embolism induced by collagen and adrenaline. [] In a rat carotid artery thrombosis model, Indobufen effectively inhibited thrombus formation. []
Q10: What about Indobufen's efficacy in models of cardiovascular disease?
A10: Indobufen has shown promise in preclinical models of cardiovascular disease. In a rat model of adenine-induced chronic kidney disease, Indobufen treatment was associated with a reduction in kidney fibrosis compared to warfarin. []
Q11: Has Indobufen been investigated in clinical trials for cardiovascular diseases?
A11: Yes, several clinical trials have explored the efficacy and safety of Indobufen in various cardiovascular conditions:
- Peripheral Vascular Disease: A multicenter trial demonstrated that Indobufen significantly improved pain-free and absolute claudication distances in patients with intermittent claudication compared to placebo. []
- Coronary Artery Disease: Studies suggest that Indobufen, when combined with clopidogrel, may offer similar efficacy to aspirin plus clopidogrel in preventing restenosis after coronary artery bypass grafting, but with potentially fewer gastrointestinal side effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



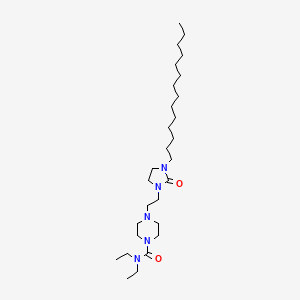
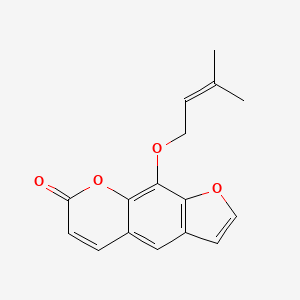
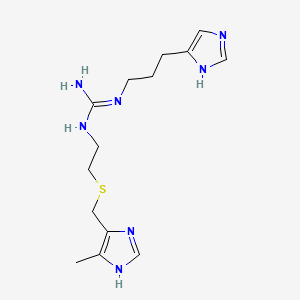
![ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1671805.png)
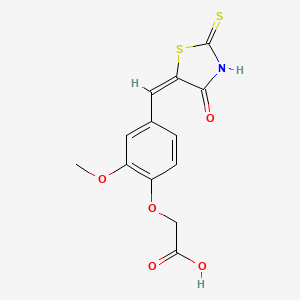
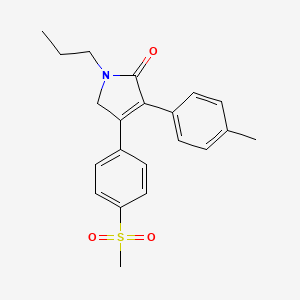
![3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one](/img/structure/B1671808.png)
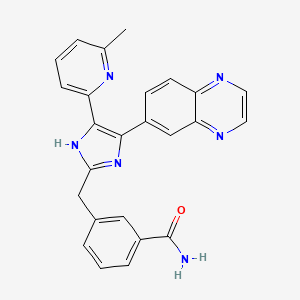
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)
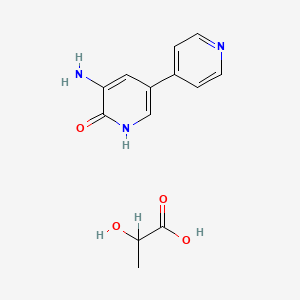

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)
![methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B1671818.png)